molecular formula C7H5ClF2O2S B1302855 (2,4-difluorophenyl)methanesulfonyl Chloride CAS No. 179524-68-6

(2,4-difluorophenyl)methanesulfonyl Chloride

Cat. No.: B1302855
CAS No.: 179524-68-6
M. Wt: 226.63 g/mol
InChI Key: JCBYCKNOGYFRDS-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S. It is known for its use in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. The compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methanesulfonyl chloride group, making it a versatile reagent in various chemical reactions .

Preparation Methods

The synthesis of (2,4-difluorophenyl)methanesulfonyl chloride typically involves the reaction of (2,4-difluorophenyl)methanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired sulfonyl chloride compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2,4-Difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like LiAlH4, and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(2,4-Difluorophenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various sulfonyl-containing compounds, which are important intermediates in organic synthesis.

    Biology: The compound is used in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl groups.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-difluorophenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile reacting with the compound .

Comparison with Similar Compounds

(2,4-Difluorophenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in the presence of the two fluorine atoms, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

(2,4-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYCKNOGYFRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375781
Record name (2,4-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-68-6
Record name (2,4-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-difluorophenyl)methanesulfonyl chloride
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